5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a methylamine derivative under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Pyrimidine derivative and methylamine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and efficiency while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, although it is not used clinically.
Industry: As a specialty chemical in the development of new materials and compounds
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)phenol: A compound with similar structural features but different functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound used in different research applications.
Uniqueness
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in various research fields, particularly in the study of enzyme inhibition and protein interactions .
Properties
IUPAC Name |
5-(methylaminomethyl)-N-phenylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-13-7-10-8-14-12(15-9-10)16-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWJJBILYKUROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652784 | |
Record name | 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-95-7 | |
Record name | 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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